molecular formula C14H13Cl2N3 B13996590 4-[(e)-(3,5-Dichlorophenyl)diazenyl]-n,n-dimethylaniline CAS No. 21677-28-1

4-[(e)-(3,5-Dichlorophenyl)diazenyl]-n,n-dimethylaniline

Cat. No.: B13996590
CAS No.: 21677-28-1
M. Wt: 294.2 g/mol
InChI Key: GTRBBODTGWNQQF-UHFFFAOYSA-N
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Description

4-[(e)-(3,5-Dichlorophenyl)diazenyl]-n,n-dimethylaniline is an organic compound that belongs to the class of azo compounds. Azo compounds are characterized by the presence of a diazenyl group (-N=N-) attached to two aryl groups. This particular compound is known for its vibrant color and is often used in dyeing processes. The presence of dichlorophenyl and dimethylaniline groups contributes to its unique chemical properties and applications.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-[(e)-(3,5-Dichlorophenyl)diazenyl]-n,n-dimethylaniline typically involves a diazotization reaction followed by azo coupling. The process begins with the diazotization of 3,5-dichloroaniline using sodium nitrite and hydrochloric acid to form the diazonium salt. This intermediate is then coupled with n,n-dimethylaniline under basic conditions to yield the final azo compound.

Industrial Production Methods

In an industrial setting, the production of this compound is scaled up by optimizing reaction conditions such as temperature, pH, and reactant concentrations. Continuous flow reactors are often employed to ensure consistent product quality and yield. The use of catalysts and solvents can also enhance the efficiency of the synthesis process.

Chemical Reactions Analysis

Types of Reactions

4-[(e)-(3,5-Dichlorophenyl)diazenyl]-n,n-dimethylaniline undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding nitroso and nitro derivatives.

    Reduction: Reduction reactions can break the azo bond, leading to the formation of amines.

    Substitution: Electrophilic substitution reactions can occur on the aromatic rings, introducing new functional groups.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.

    Reduction: Reducing agents such as sodium dithionite and zinc in acidic conditions are often used.

    Substitution: Halogenation and nitration reactions can be carried out using reagents like chlorine and nitric acid.

Major Products Formed

    Oxidation: Formation of nitroso and nitro derivatives.

    Reduction: Formation of corresponding amines.

    Substitution: Introduction of halogen or nitro groups on the aromatic rings.

Scientific Research Applications

4-[(e)-(3,5-Dichlorophenyl)diazenyl]-n,n-dimethylaniline has diverse applications in scientific research:

    Chemistry: Used as a dye in various analytical techniques, including chromatography and spectroscopy.

    Biology: Employed in staining biological specimens for microscopic analysis.

    Medicine: Investigated for potential therapeutic properties, including antimicrobial and anticancer activities.

    Industry: Utilized in the production of colored polymers, textiles, and inks.

Mechanism of Action

The mechanism of action of 4-[(e)-(3,5-Dichlorophenyl)diazenyl]-n,n-dimethylaniline involves its interaction with molecular targets through the diazenyl group. The compound can undergo photochemical reactions, leading to the formation of reactive intermediates that interact with cellular components. These interactions can disrupt cellular processes, leading to antimicrobial or anticancer effects.

Comparison with Similar Compounds

Similar Compounds

  • 4-[(e)-(3,5-Dichlorophenyl)diazenyl]aniline
  • 4-[(e)-(3,5-Dichlorophenyl)diazenyl]-n,n-diethylaniline
  • 4-[(e)-(3,5-Dichlorophenyl)diazenyl]-n,n-dimethylbenzylamine

Uniqueness

4-[(e)-(3,5-Dichlorophenyl)diazenyl]-n,n-dimethylaniline is unique due to the presence of both dichlorophenyl and dimethylaniline groups, which confer distinct chemical properties. Its stability, vibrant color, and reactivity make it suitable for various applications in research and industry.

Properties

CAS No.

21677-28-1

Molecular Formula

C14H13Cl2N3

Molecular Weight

294.2 g/mol

IUPAC Name

4-[(3,5-dichlorophenyl)diazenyl]-N,N-dimethylaniline

InChI

InChI=1S/C14H13Cl2N3/c1-19(2)14-5-3-12(4-6-14)17-18-13-8-10(15)7-11(16)9-13/h3-9H,1-2H3

InChI Key

GTRBBODTGWNQQF-UHFFFAOYSA-N

Canonical SMILES

CN(C)C1=CC=C(C=C1)N=NC2=CC(=CC(=C2)Cl)Cl

Origin of Product

United States

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